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Compound of Interest

Compound Name: UK-78282 hydrochloride

Cat. No.: B611556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs of

UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel. This

document details the synthesis, pharmacological activity, and structure-activity relationships of

these compounds, offering valuable insights for researchers and professionals in drug

development.

Introduction to UK-78282 and its Therapeutic
Potential
UK-78282, chemically known as 4-(diphenylmethoxymethyl)-1-[3-(4-

methoxyphenyl)propyl]piperidine, is a selective inhibitor of the Kv1.3 voltage-gated potassium

channel, with a reported IC50 of approximately 200 nM.[1][2] This channel is predominantly

expressed on the plasma membrane of human T-lymphocytes and plays a crucial role in

regulating the membrane potential, which is essential for T-cell activation and proliferation.[3][4]

By blocking the Kv1.3 channel, UK-78282 effectively suppresses T-cell activation, making it

and its analogs promising candidates for the development of novel immunosuppressive

therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and

psoriasis.[2][5][6]
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The core structure of UK-78282 consists of a central piperidine ring with a

diphenylmethoxymethyl group at the 4-position and a 3-(4-methoxyphenyl)propyl group at the

1-position. Structure-activity relationship (SAR) studies have primarily focused on modifications

of these three key moieties.

One of the earliest and most cited analogs is CP-190,325, which differs from UK-78282 by the

replacement of the diphenylmethoxymethyl group with a simpler benzylmethoxymethyl group.

This modification results in a significant decrease in potency, highlighting the importance of the

bulky, lipophilic diphenylmethyl group for high-affinity binding to the Kv1.3 channel.[1]

Further SAR explorations have been conducted on structurally related compounds, such as

analogs of diphenoxylate, which also feature a central piperidine core. These studies have

systematically probed the effects of modifying the substituents on the piperidine ring, revealing

key pharmacophoric elements required for Kv1.3 blockade.

Quantitative Data of UK-78282 and Analogs
The following table summarizes the reported pharmacological data for UK-78282 and its key

analog, CP-190,325.

Compound
Modification
from UK-78282

Kv1.3 IC50
(nM)

Kv1.4 IC50
(µM)

Reference

UK-78282 - ~200 0.17 [1][7]

CP-190,325

Diphenylmethoxy

methyl ->

Benzylmethoxym

ethyl

Significantly less

potent than UK-

78282

- [1]

Synthesis of UK-78282 and its Analogs
The synthesis of UK-78282 and its analogs generally involves a convergent approach, typically

centered around the alkylation of a pre-formed 4-substituted piperidine core.
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A plausible synthetic route, based on related piperidine-containing compounds, is outlined

below. The synthesis of UK-78282 itself was first described in a 1997 patent by Pfizer.[2]

Synthesis of Piperidine Core
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General Synthetic Pathway for UK-78282.
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Caption: General Synthetic Pathway for UK-78282.

Detailed Experimental Protocol (Exemplary)
The following is a generalized protocol for the key alkylation step, based on synthetic

procedures for similar piperidine derivatives.
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Alkylation of 4-(Diphenylmethoxymethyl)piperidine:

To a solution of 4-(diphenylmethoxymethyl)piperidine (1 equivalent) in a suitable aprotic

solvent such as acetonitrile or DMF, add a base such as potassium carbonate or

triethylamine (2-3 equivalents).

Add the appropriate alkylating agent, 3-(4-methoxyphenyl)propyl halide (1.1 equivalents), to

the reaction mixture.

Heat the reaction mixture at a temperature ranging from 60°C to reflux for several hours,

monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired N-

alkylated piperidine derivative.

For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and

treat with a solution of HCl in ether. The resulting precipitate can be collected by filtration and

dried.

Experimental Protocols for Pharmacological
Evaluation
The potency and selectivity of UK-78282 and its analogs are typically assessed using a

combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the inhibitory effect of the compounds on Kv1.3 channel

currents in cells expressing the channel.
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Protocol:

Culture cells expressing Kv1.3 channels (e.g., human T-lymphocytes or transfected cell lines

like L929 or CHO cells) on glass coverslips.

Prepare an external (bath) solution containing (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2,

10 HEPES, pH 7.4.

Prepare an internal (pipette) solution containing (in mM): 100 KCl, 40 KF, 1 MgCl2, 10 EGTA,

10 HEPES, pH 7.2.

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the

internal solution.

Establish a whole-cell patch-clamp configuration on a selected cell.

Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding

potential of -80 mV to +40 mV).

Perfuse the recording chamber with the external solution containing various concentrations

of the test compound.

Record the steady-state block of the Kv1.3 current at each concentration.

Construct a dose-response curve and calculate the IC50 value.
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Caption: Workflow for Patch-Clamp Assay.

⁸⁶Rb⁺ Efflux Assay
This is a higher-throughput functional assay that measures the activity of potassium channels

by tracking the efflux of the radioactive tracer ⁸⁶Rb⁺.

Protocol:

Seed Kv1.3-expressing cells in a 96-well plate.

Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope.

Wash the cells to remove extracellular ⁸⁶Rb⁺.

Pre-incubate the cells with various concentrations of the test compound.

Stimulate channel opening and ⁸⁶Rb⁺ efflux by adding a high-potassium depolarization

buffer.

Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

Measure the radioactivity in the supernatant using a scintillation counter.
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Calculate the percentage of ⁸⁶Rb⁺ efflux at each compound concentration and determine the

IC50 value.

¹²⁵I-Charybdotoxin (ChTX) Binding Assay
This competitive binding assay measures the ability of a test compound to displace the binding

of a radiolabeled high-affinity Kv1.3 blocker, ¹²⁵I-ChTX, from the channel.

Protocol:

Prepare cell membranes from Kv1.3-expressing cells.

Incubate the cell membranes with a fixed concentration of ¹²⁵I-ChTX and varying

concentrations of the test compound in a binding buffer.

Allow the binding to reach equilibrium.

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

Wash the filters to remove unbound ¹²⁵I-ChTX.

Measure the radioactivity retained on the filters using a gamma counter.

Determine the concentration of the test compound that inhibits 50% of the specific binding of

¹²⁵I-ChTX (IC50) and calculate the inhibitory constant (Ki).

Signaling Pathways and Mechanism of Action
Blockade of the Kv1.3 channel by UK-78282 and its analogs disrupts the normal signaling

cascade required for T-cell activation.

Downstream Effects of Kv1.3 Blockade
The primary mechanism of immunosuppression by Kv1.3 blockers is the inhibition of the

sustained calcium influx necessary for the activation of key transcription factors, most notably

the Nuclear Factor of Activated T-cells (NFAT).
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Caption: Downstream Signaling of Kv1.3 Blockade.
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Conclusion
UK-78282 and its structural analogs represent a promising class of compounds for the

development of targeted immunosuppressive therapies. The detailed understanding of their

synthesis, pharmacological properties, and mechanism of action provides a solid foundation for

the design of new, more potent, and selective Kv1.3 channel blockers. This guide serves as a

comprehensive resource to aid researchers in this endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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